Isradipine d6 Isradipine d6 Deuterated form of Isradipine. Isradipine is used in the management of mild to moderate hypertension and acts as a calcium channel blocker.
Brand Name: Vulcanchem
CAS No.: 1261398-97-3
VCID: VC0196435
InChI:
SMILES:
Molecular Formula: C19H15N3O5D6
Molecular Weight: 377.43

Isradipine d6

CAS No.: 1261398-97-3

Cat. No.: VC0196435

Molecular Formula: C19H15N3O5D6

Molecular Weight: 377.43

Purity: > 95%

* For research use only. Not for human or veterinary use.

Isradipine d6 - 1261398-97-3

CAS No. 1261398-97-3
Molecular Formula C19H15N3O5D6
Molecular Weight 377.43

Chemical Identity and Basic Properties

Isradipine d6 is a stable isotope-labeled compound derived from isradipine, a dihydropyridine calcium channel blocker primarily used in treating hypertension. The incorporation of six deuterium atoms into the molecular structure creates a compound with distinct analytical properties while maintaining similar pharmacological characteristics to the parent compound.

The chemical identity of isradipine d6 is defined by several key parameters:

PropertyValue
CAS Number1261398-97-3
Molecular FormulaC19H15N3O5D6
Molecular Weight377.42-377.43 g/mol
Parent Compound CAS75695-93-1 (non-deuterated)
Purity Standard>95%
Physical FormSolid

Relationship to Parent Compound

Isradipine d6 is directly related to isradipine, which is clinically used as an antihypertensive agent. The parent compound (C19H21N3O5) has a molecular weight of 371.39 g/mol, while the deuterated analog's molecular weight is increased to 377.43 g/mol due to the substitution of six hydrogen atoms with deuterium atoms . This mass difference is crucial for the compound's application in analytical chemistry and pharmacokinetic studies.

Synthesis and Manufacturing Techniques

The synthesis of isradipine d6 involves specialized techniques for incorporating deuterium atoms into the isradipine structure. Industrial production typically employs large-scale hydrogen-deuterium exchange reactions under controlled conditions to achieve high yield and purity.

Synthetic Approaches

Several approaches may be utilized in the synthesis of isradipine d6:

  • Direct H/D exchange reactions using deuterated reagents and catalysts

  • Total synthesis using deuterated starting materials

  • Selective deuteration of key intermediates in the isradipine synthetic pathway

Each approach offers different advantages in terms of isotopic purity, position specificity, and manufacturing efficiency. The selection of an appropriate synthetic route depends on the intended analytical application and required isotopic enrichment level.

Quality Control Parameters

The production of isradipine d6 for analytical purposes requires stringent quality control measures to ensure both chemical purity and isotopic enrichment. Standard quality parameters include:

  • Chemical purity (typically >95%)

  • Isotopic purity (degree of deuterium incorporation)

  • Position-specific deuteration verification

  • Absence of non-deuterated impurities

  • Stability under storage conditions

These parameters are typically verified using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry, and high-performance liquid chromatography (HPLC) .

Mechanism of Action and Pharmacological Properties

Isradipine d6 functions primarily as a research tool, but its mechanism mirrors that of isradipine - inhibiting voltage-dependent L-type calcium channels. This inhibition leads to decreased intracellular calcium levels in vascular smooth muscle cells, resulting in vasodilation, reduced peripheral resistance, and lower blood pressure .

Effects of Deuteration on Pharmacokinetics

The incorporation of deuterium atoms into the isradipine structure significantly affects its metabolic profile. Deuterium bonds are stronger than hydrogen bonds due to the kinetic isotope effect, which typically results in:

  • Increased metabolic stability

  • Altered rate of biotransformation

  • Modified pharmacokinetic parameters

  • Potential changes in half-life and elimination pathways

These modifications make isradipine d6 particularly valuable for studying drug metabolism and pharmacokinetics, as the deuterated compound can serve as an internal standard that closely mimics the behavior of the non-deuterated drug while remaining distinguishable by mass spectrometric analysis.

Isradipine d6 serves as a critical reference compound in various scientific disciplines, particularly in pharmaceutical analysis and drug development research.

Mass Spectrometry Applications

In mass spectrometry-based assays, isradipine d6 functions as an ideal internal standard due to its nearly identical chemical behavior to isradipine while having a distinct molecular weight. This property enables accurate quantification of isradipine in complex biological matrices such as plasma, blood, and tissue samples .

The compound is particularly useful in liquid chromatography-mass spectrometry (LC-MS) methods for:

  • Pharmacokinetic studies

  • Bioequivalence assessments

  • Therapeutic drug monitoring

  • Metabolism investigations

Pharmacokinetic Studies

Researchers employ isradipine d6 as an internal standard in pharmacokinetic studies to accurately track the absorption, distribution, metabolism, and excretion of isradipine. The comparable physiochemical properties ensure similar extraction efficiencies and chromatographic behavior while allowing for distinct detection .

A typical method for quantifying isradipine in biological samples involves:

  • Sample preparation with isradipine d6 as an internal standard

  • Chromatographic separation

  • Mass spectrometric detection and quantification

  • Data analysis with ratio calculations between analyte and internal standard

This approach compensates for variability in sample preparation and instrumental response, leading to more accurate and reliable results.

Comparative Analysis with Related Compounds

Isradipine d6 is one of several deuterated analogs of isradipine, each with specific applications in research and analysis.

Comparison with Other Deuterated Analogs

Several deuterated variants of isradipine exist, each with different numbers and positions of deuterium atoms:

CompoundMolecular FormulaMolecular WeightCAS NumberKey Differences
Isradipine d6C19H15N3O5D6377.431261398-97-3Six deuterium atoms
Isradipine d7C19H14N3O5D7378.44Not specified in sourceSeven deuterium atoms
Isradipine d3C19H18N3O5D3374.41Not specified in sourceThree deuterium atoms
Isradipine (non-deuterated)C19H21N3O5371.3975695-93-1No deuterium atoms

The selection of which deuterated analog to use depends on the specific analytical requirements, including the mass separation needed from the parent compound and the metabolites being studied .

Relation to Other Dihydropyridine Calcium Channel Blockers

Isradipine belongs to the dihydropyridine class of calcium channel blockers, which includes several other important drugs:

  • Nifedipine

  • Amlodipine

  • Felodipine

  • Nicardipine

While all share the same basic mechanism of action, they differ in their pharmacokinetic profiles, tissue selectivity, and clinical applications. Isradipine demonstrates high vascular selectivity, making it particularly effective for hypertension treatment with minimal effects on cardiac tissue .

Research Applications in Disease Studies

While isradipine d6 itself is primarily used as an analytical tool, the parent compound isradipine has been investigated in various disease contexts, providing insights into potential areas where the deuterated analog might support research efforts.

Cardiovascular Research

Isradipine has demonstrated efficacy in treating hypertension and has been studied for its effects on cold-induced changes in finger systolic pressure in patients with Raynaud's phenomenon. In one study, isradipine treatment significantly improved finger systolic pressure on local cooling compared to placebo, with dose-dependent effects .

The results showed:

  • Finger systolic pressure at 10°C increased from 21±16% after placebo to 42±28% (p<0.05) with isradipine 1.25 mg twice daily

  • Further increased to 62±25% (p<0.001) with isradipine 2.5 mg twice daily

  • Subjective efficacy ratings similarly improved in a dose-dependent manner

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